molecular formula C7H4BrN5 B2468661 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2219419-53-9

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2468661
CAS No.: 2219419-53-9
M. Wt: 238.048
InChI Key: PWMGJULCOATZOD-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2219419-53-9) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a rigid, planar fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound is characterized by its molecular formula C₇H₄BrN₅ and a molecular weight of 238.04 g/mol . The compound's key structural features drive its research value: the electron-rich 2-amino group and the 3-carbonitrile moiety can serve as hydrogen bond donors/acceptors for target engagement, while the 6-bromine atom provides a versatile synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse libraries for structure-activity relationship (SAR) studies . Primary Research Applications & Mechanism: PP derivatives are a notable class of compounds with potent protein kinase inhibitor (PKI) activity , playing a critical role in targeted cancer therapy research . They can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of many cancers . The specific pattern of substituents on the PP core, particularly at the 2, 3, and 6 positions as found in this reagent, has been shown to significantly influence binding affinity and selectivity towards various kinase targets, including CK2, EGFR, B-Raf, and CDKs . Consequently, this compound is a vital building block for developing novel anticancer agents and probing enzymatic inhibitory activity . Its applications also extend into material science due to the notable photophysical properties of the PP fluorophore . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling information.

Properties

IUPAC Name

2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGJULCOATZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 3-amino-5-bromopyrazole with cyanoacetic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a crucial building block in synthetic chemistry for creating more complex heterocyclic compounds. Its unique substitution pattern allows for extensive chemical modifications, making it valuable in developing new materials and pharmaceuticals.

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:
Research indicates that derivatives of this compound show potent antimicrobial properties. A study comparing various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against several bacterial and fungal strains, suggesting potential therapeutic applications in treating infections.

Anticancer Activity:
In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The mechanism of action involves inducing apoptosis and causing cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HCT-11620Cell cycle arrest (G0/G1 phase)
HepG218Inhibition of cell proliferation

Medicinal Chemistry

Ongoing research is focused on exploring the therapeutic potential of this compound as a treatment for various diseases. Studies have indicated its capability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, some derivatives have been identified as potent inhibitors of tropomyosin receptor kinases (Trks), which are significant drug targets in cancer therapy.

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Studies : A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation against cancer cell lines. The results indicated promising anticancer activities with specific derivatives showing IC50 values below 20 µM .
  • Enzyme Inhibition : Another research article focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for tropomyosin receptor kinases. The study found that certain compounds exhibited IC50 values less than 5 nM, demonstrating significant inhibitory potency .
  • Antimicrobial Efficacy : A comparative analysis revealed that derivatives of pyrazolo[1,5-a]pyrimidines displayed notable antibacterial activity against multi-drug resistant strains, indicating their potential as new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine at C6 (as in the target compound) increases molecular weight compared to non-halogenated analogs. Chlorine substitution in the phenyl ring (e.g., in ) introduces steric bulk and alters electronic properties.

Functional Group Impact

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, affecting membrane permeability.
  • Nitrile Group: The C3-cyano group stabilizes the heterocyclic core and participates in click chemistry for bioconjugation .
  • Amino vs.

Biological Activity

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a carbonitrile group at the 3-position. This unique structure contributes to its reactivity and biological interactions.

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor for various kinases. Its structural analogs have been explored for their inhibitory effects on serine/threonine kinases such as GSK-3β and CDK-2. A study showed that modifications to the compound could enhance selectivity against these kinases while retaining activity against Trypanosoma brucei, a parasite causing African sleeping sickness .

Anticancer Potential

The compound has demonstrated significant anticancer properties in various studies. It has been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival. For instance, one study highlighted its potential to inhibit cancer cell growth by affecting gene expression related to cell cycle regulation .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The compound interacts with the active sites of target enzymes, inhibiting their activity. This is particularly noted in kinase inhibition where it competes with ATP for binding .
  • Cell Signaling Pathways : It influences various cellular signaling pathways, leading to altered gene expression that can result in apoptosis or cell cycle arrest .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, the effects of this compound were tested on human cancer cell lines. Results indicated that at certain concentrations, it significantly reduced cell viability and induced apoptosis through caspase activation .

Case Study 2: Kinase Inhibition

A study investigating the selectivity of pyrazolo[1,5-a]pyrimidines found that this compound showed promising results as a selective inhibitor for CK2 kinase. Variations in substitution patterns were analyzed to optimize binding affinity and selectivity .

Research Findings Summary

StudyFocusKey Findings
Kinase InhibitionIdentified as a potent inhibitor of GSK-3β and CDK-2 with modifications enhancing selectivity.
Anticancer ActivityInduces apoptosis in cancer cells via modulation of signaling pathways.
Mechanism ExplorationDemonstrated interaction with enzyme active sites leading to inhibited activity.

Q & A

Q. How can computational tools predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Model electrophilic aromatic substitution (EAS) or cycloaddition pathways using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic vs. protic solvents.
  • Docking Studies : Predict binding modes in biological targets (e.g., kinases) using AutoDock Vina .

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